(Z)-6-methoxyhex-5-en-3-yn-2-one
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Overview
Description
(Z)-6-methoxyhex-5-en-3-yn-2-one is an organic compound characterized by its unique structure, which includes a methoxy group, a hexene chain, and a yne (triple bond) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-6-methoxyhex-5-en-3-yn-2-one typically involves the use of specific reagents and catalysts to achieve the desired configuration and functional groups. One common method involves the reaction of a suitable alkyne with a methoxy-substituted alkene under controlled conditions. The reaction may require the use of palladium or copper catalysts to facilitate the formation of the triple bond and ensure the correct stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (Z)-6-methoxyhex-5-en-3-yn-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions may use reagents like sodium hydride (NaH) or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
(Z)-6-methoxyhex-5-en-3-yn-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a precursor for pharmaceuticals or as an active ingredient in drug formulations.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (Z)-6-methoxyhex-5-en-3-yn-2-one exerts its effects involves interactions with molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the context of its use, such as in biological or chemical systems.
Comparison with Similar Compounds
(5Z)-7-Oxozeaenol: A compound with a similar structure but different functional groups, known for its inhibitory effects on certain kinases.
(3E,5Z,8S,10E)-8-Hydroxytrideca-3,5,10,12-tetraen-2-one: Another compound with a similar backbone but distinct functional groups and biological activities.
Properties
CAS No. |
159015-76-6 |
---|---|
Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
(Z)-6-methoxyhex-5-en-3-yn-2-one |
InChI |
InChI=1S/C7H8O2/c1-7(8)5-3-4-6-9-2/h4,6H,1-2H3/b6-4- |
InChI Key |
ARPPJMRFJJUJRO-XQRVVYSFSA-N |
Isomeric SMILES |
CC(=O)C#C/C=C\OC |
SMILES |
CC(=O)C#CC=COC |
Canonical SMILES |
CC(=O)C#CC=COC |
Synonyms |
5-Hexen-3-yn-2-one, 6-methoxy-, (5Z)- (9CI) |
Origin of Product |
United States |
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